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Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway and
methodologies for SR14150, a selective nociceptin/orphanin FQ (NOP) receptor agonist. The
information presented herein is compiled from established chemical synthesis principles and
analogous reactions reported in the scientific literature, offering a robust framework for the
preparation of this and structurally related compounds.

Introduction

SR14150, with the chemical name 1-(1-cyclooctylpiperidin-4-yl)indolin-2-one, is a valuable
pharmacological tool for studying the NOP receptor system. Its synthesis involves a convergent
strategy, primarily focusing on the preparation of a key intermediate, 1-(piperidin-4-yl)indolin-2-
one, followed by the introduction of the characteristic cyclooctyl moiety. This guide details the
likely synthetic route, providing experimental protocols and relevant data for each critical step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of SR14150 (I) suggests a disconnection at the piperidine
nitrogen-cyclooctyl bond. This leads back to the key intermediate 1-(piperidin-4-yl)indolin-2-one
(1) and a cyclooctyl source, such as cyclooctanone (Il1). Intermediate (Il) can be further
disconnected at the indolinone nitrogen-piperidine nitrogen bond, leading to a protected 4-
aminopiperidine derivative and a suitable indolinone precursor. A more direct and reported
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approach involves the reaction of a protected 4-piperidone with an appropriate aniline
derivative, followed by deprotection.

Synthesis Pathway

The synthesis of SR14150 can be accomplished through a two-stage process:
Stage 1: Synthesis of the Key Intermediate, 1-(Piperidin-4-yl)indolin-2-one

This stage focuses on the construction of the core indolinone-piperidine scaffold. A plausible
and literature-supported method involves the reductive amination of N-benzyl-4-piperidone with
2-nitrophenylacetic acid, followed by reduction of the nitro group and subsequent cyclization to
form the indolinone ring, and finally debenzylation to yield the free piperidine. A more direct,
albeit potentially lower-yielding approach, involves the direct reaction of 4-amino-1-
benzylpiperidine with a suitable 2-halophenylacetic acid derivative followed by intramolecular
cyclization and deprotection. For the purpose of this guide, we will focus on a reductive
amination approach to form the N-aryl piperidine bond followed by cyclization.

Stage 2: N-Alkylation of the Piperidine Ring

The final step in the synthesis is the introduction of the cyclooctyl group onto the piperidine
nitrogen of the intermediate. This is most effectively achieved through reductive amination with
cyclooctanone.

Detailed Synthesis Diagram
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Stage 1: Synthesis of 1-(Piperidin-4-yl)indolin-2-one

2-Aminophenylacetic acid
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Debenzylation (e.g., H2, PdIC)

1-(1-Benzylpiperidin-4-yl)indolin-2-one
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Stage 2: Synthesis of SR14150

L »

c (i) 5 SR14150 ()

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Stage 1: Intermediate Synthesis

(Mix N-Benzyl-4-piperidone & 2-Aminophenylacetic acid in DCM)

Add NaBH(OAC)3

Stir 12-24h at RT
Dissolve in MeOH, Add Pd/C

Intermediate (I1)

Stage 2: SRIz‘IVISO Synthesis

(Mix Intermediate (I1) & Cyclooctanone in DCM)

Add NaBH(OAC)3
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
SR14150]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681994#sr14150-synthesis-pathway-and-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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